molecular formula C20H16Cl2N4O3 B298143 N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitrobenzohydrazide

N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitrobenzohydrazide

Cat. No. B298143
M. Wt: 431.3 g/mol
InChI Key: JEJOFLLEIGRTCH-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitrobenzohydrazide, commonly known as DDNP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DDNP is a nitroaromatic compound that has been widely studied for its unique properties and potential uses in scientific research.

Mechanism of Action

DDNP is believed to bind to Aβ plaques in the brain and emit a fluorescent signal when excited with light. This property has made it a valuable tool for detecting and studying Aβ plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
DDNP has been found to have low toxicity and does not appear to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of DDNP on living organisms.

Advantages and Limitations for Lab Experiments

DDNP has several advantages for use in lab experiments, including its high sensitivity and specificity for detecting Aβ plaques. However, DDNP is a synthetic compound and may not accurately represent the properties of natural compounds. Additionally, DDNP may have limited applications outside of its use as a fluorescent probe for detecting Aβ plaques.

Future Directions

Future research on DDNP could focus on developing new applications for the compound, such as its potential use as a biosensor for detecting other biomolecules. Additionally, further studies are needed to fully understand the potential environmental impact of nitroaromatic compounds such as DDNP. Overall, DDNP has shown promise as a valuable tool for scientific research and may have potential applications in a variety of fields.

Synthesis Methods

DDNP can be synthesized by reacting 2,4-dichloroacetophenone with 2,5-dimethylpyrrole in the presence of sulfuric acid to form the corresponding enamine. The enamine is then reacted with 3-nitrobenzohydrazide in the presence of glacial acetic acid to form DDNP.

Scientific Research Applications

DDNP has been used in a variety of scientific research applications, including as a fluorescent probe for detecting amyloid beta (Aβ) plaques in Alzheimer's disease. DDNP has also been used as a model compound for studying the properties of nitroaromatic compounds and their potential environmental impact.

properties

Product Name

N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitrobenzohydrazide

Molecular Formula

C20H16Cl2N4O3

Molecular Weight

431.3 g/mol

IUPAC Name

N-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C20H16Cl2N4O3/c1-12-8-15(13(2)25(12)19-7-6-16(21)10-18(19)22)11-23-24-20(27)14-4-3-5-17(9-14)26(28)29/h3-11H,1-2H3,(H,24,27)/b23-11+

InChI Key

JEJOFLLEIGRTCH-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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